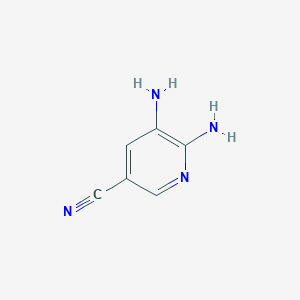

5,6-Diaminonicotinonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

5,6-diaminopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSZQUXILYAWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615659 | |

| Record name | 5,6-Diaminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107238-27-7 | |

| Record name | 5,6-Diaminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5,6-Diaminonicotinonitrile

An In-depth Technical Guide to 5,6-Diaminonicotinonitrile: Properties, Reactivity, and Applications

This compound is a highly functionalized pyridine derivative that has garnered significant attention in synthetic and medicinal chemistry. Its structure, featuring vicinal (ortho) amino groups on a pyridine ring appended with a cyano group, makes it a potent and versatile building block. The strategic placement of these functional groups—two nucleophilic amines adjacent to each other and an electron-withdrawing nitrile—dictates its reactivity, primarily as a precursor for the synthesis of fused heterocyclic systems.

This guide provides a comprehensive overview of the chemical properties, core reactivity, and practical applications of this compound, with a focus on its pivotal role in the construction of pteridine scaffolds, which are central to numerous biologically active molecules. This document is intended for researchers and professionals in drug discovery and development who require a deep, field-proven understanding of this key intermediate.

PART 1: Physicochemical and Spectroscopic Profile

Characterizing a starting material is a foundational step in any synthetic workflow. The identity and purity of this compound are typically confirmed through a combination of physical measurements and spectroscopic analysis.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source |

| CAS Number | 107238-27-7 | [1] |

| Molecular Formula | C₆H₆N₄ | N/A |

| Molecular Weight | 134.14 g/mol | N/A |

| Appearance | Off-white to brown solid | N/A |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Air sensitive. | [2] |

Spectroscopic Data Interpretation

While raw spectra are instrument-dependent, the expected spectral features provide a reliable fingerprint for structural verification.[3][4][5][6]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the two amino groups. The aromatic protons will appear as singlets in the aromatic region, with their specific chemical shifts influenced by the positions of the amino and cyano groups. The amine protons typically appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The nitrile carbon (C≡N) will have a characteristic chemical shift in the 115-120 ppm range. The four aromatic carbons will appear in the 100-160 ppm range, with the carbons directly attached to the nitrogen atoms showing significant shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Key absorption bands to look for include:

-

N-H stretching: A pair of bands in the 3200-3500 cm⁻¹ region, characteristic of the primary amino groups.

-

C≡N stretching: A sharp, medium-intensity band around 2220-2230 cm⁻¹, confirming the presence of the nitrile group.

-

C=C and C=N stretching: Multiple bands in the 1400-1650 cm⁻¹ region, corresponding to the pyridine ring vibrations.

-

-

Mass Spectrometry (MS): In mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 134, corresponding to its molecular weight.

PART 2: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of its ortho-diamine functionality. These two adjacent nucleophilic centers are perfectly positioned to undergo cyclocondensation reactions with 1,2-dielectrophilic species.[7][8][9]

Core Reactivity: Cyclocondensation to Form Pteridines

The most prominent application of this compound is in the synthesis of pteridines, a class of bicyclic heterocycles composed of fused pyrimidine and pyrazine rings.[10][11] Pteridine derivatives are of immense biological importance, forming the core of molecules like folic acid and biopterin.[10][12]

The reaction is a classic example of a condensation reaction, specifically a Gabriel-Isay condensation, where a 5,6-diaminopyrimidine (in this case, a pyridine analog) reacts with a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl, or an α-keto ester) to form the pyrazine ring of the pteridine system.[11][13]

The general mechanism involves a two-step process:

-

Initial Condensation: One of the amino groups attacks a carbonyl group of the 1,2-dicarbonyl compound, forming a Schiff base (imine) intermediate after dehydration.

-

Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group, leading to an intramolecular cyclization. A final dehydration step yields the aromatic pteridine ring.

This reaction is highly efficient and regioselective, providing a straightforward entry into complex heterocyclic scaffolds that are central to many drug discovery programs.[14][15][16]

Caption: Generalized workflow for pteridine synthesis via condensation.

PART 3: Experimental Protocol: Synthesis of a Pteridine Derivative

This section provides a representative, self-validating protocol for the synthesis of a pteridine derivative from this compound. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize 6,7-dimethyl-2-cyanopteridine via condensation with biacetyl (2,3-butanedione).

Methodology:

-

Reagent Preparation and Safety:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.34 g, 10 mmol).

-

Causality: Starting with a precisely weighed amount of the limiting reagent is crucial for accurate yield calculations.

-

Add 30 mL of ethanol. Stir to dissolve or suspend the solid.

-

Causality: Ethanol is a common solvent for these reactions as it dissolves the reactants to a reasonable extent and has an appropriate boiling point for reflux.

-

CRITICAL SAFETY: All operations must be conducted in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[2][17] this compound can cause skin and eye irritation.[2][18]

-

-

Reaction Execution:

-

To the stirred suspension, add biacetyl (2,3-butanedione) (0.95 g, 11 mmol, 1.1 equivalents) dropwise.

-

Causality: A slight excess of the dicarbonyl compound ensures the complete consumption of the more valuable diamine starting material.

-

Add 3-4 drops of glacial acetic acid.

-

Causality: The reaction is often catalyzed by a weak acid, which protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the condensation and dehydration steps. TLC allows for real-time monitoring to determine the point of maximum product formation and avoid degradation from prolonged heating.

-

-

Product Isolation and Purification:

-

After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes.

-

Causality: Cooling the solution significantly decreases the solubility of the product, promoting its precipitation or crystallization out of the solvent.

-

Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.

-

Causality: Using cold solvent for washing minimizes the loss of the desired product, which may have some slight solubility.

-

Dry the solid product under vacuum to obtain the crude 6,7-dimethyl-2-cyanopteridine.

-

-

Characterization:

-

Confirm the structure and assess the purity of the final product using the spectroscopic methods outlined in Part 1 (NMR, IR, MS).

-

Determine the melting point and calculate the final yield.

-

Caption: Step-by-step experimental workflow for pteridine synthesis.

PART 4: Safety and Handling

Working with any chemical intermediate requires strict adherence to safety protocols. The information below is synthesized from material safety data sheets (MSDS).

-

Hazard Identification: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][17][18][19]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[2][20]

-

Skin Protection: Handle with gloves. Wear a lab coat or other protective clothing to prevent skin exposure.[2][17]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated, use a NIOSH/MSHA-approved respirator.[2]

-

-

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[18]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[2][17]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][17]

-

If Swallowed: Do NOT induce vomiting. Clean mouth with water and get medical attention.[18]

-

-

Fire-Fighting Measures:

Conclusion

This compound stands out as a high-value synthetic intermediate due to its pre-organized ortho-diamine functionality. Its primary reactivity profile is centered on highly efficient cyclocondensation reactions, providing a direct and reliable route to pteridine-based heterocyclic systems. For drug development professionals and medicinal chemists, understanding the properties, reactivity, and handling of this compound is essential for leveraging its potential in the synthesis of novel therapeutic agents. Its strategic utility ensures its continued importance in the landscape of modern organic synthesis.

References

- Sigma-Aldrich, SAFETY DATA SHEET for this compound. (Accessed Jan 12, 2026).

- Fisher Scientific, SAFETY DATA SHEET for this compound. (2009).

- Fisher Scientific, SAFETY DATA SHEET for 5-Aminonicotinic acid (structurally related). (N/A).

- Fisher Scientific, SAFETY DATA SHEET for 5,6-diamino-pyrimidinedione sulfate (structurally related). (N/A).

- Fisher Scientific, SAFETY DATA SHEET for 1,5-Diaminopentane (general diamine safety). (N/A).

- CymitQuimica, this compound Product Information. (Accessed Jan 12, 2026).

- Ahmed, S. A., et al. Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 2014.

- Basu, P. & Burgmayer, S. J. N. Pterin chemistry and its relationship to the molybdenum cofactor. PMC - NIH.

- Bello, J.E., et al. Biosynthesis of Pteridines in Insects: A Review. MDPI, 2021.

- Enam, F., et al. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC, 2022.

- BD S, Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube, 2021.

- A.R., M. NMR, mass spectroscopy, IR - finding compound structure ?. ResearchGate, 2019.

- Osborne, T. Condensation Reactions. Chemistry LibreTexts, 2025.

- LabXchange, Organic Chemistry: Condensation Reactions. (N/A).

- Wikipedia, Condensation reaction. (Accessed Jan 12, 2026).

- Unknown, Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (N/A).

- Metwally, M. Basic 1H- and 13C-NMR Spectroscopy. (N/A).

- Saini, M., et al. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed, 2024.

- De Clercq, E., et al. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry, 2012.

- Ross, B.D. Application of NMR spectroscopy in medicinal chemistry and drug discovery. PubMed - NIH.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. lehigh.edu [lehigh.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. LabXchange [labxchange.org]

- 9. Condensation reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Application of NMR spectroscopy in medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

Spectroscopic data for 5,6-Diaminonicotinonitrile characterization

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6-Diaminonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative with the chemical formula C₆H₆N₄ and a molecular weight of 134.14 g/mol .[1] Its structure, featuring a pyridine ring with two amino groups and a nitrile substituent, makes it a valuable building block in medicinal chemistry and materials science. Accurate and comprehensive characterization of this compound is paramount for ensuring its identity, purity, and suitability for downstream applications. This guide provides a detailed overview of the expected spectroscopic data for this compound and outlines the experimental protocols for acquiring this information. The data presented herein are predictive, based on established principles of spectroscopic interpretation for organic molecules.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, and the coupling between neighboring protons results in characteristic splitting patterns.

Predicted ¹H NMR Spectrum (in DMSO-d₆): The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the pyridine ring. The amino groups will likely appear as broad singlets.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Singlet | 1H | H-2 |

| ~6.8 | Singlet | 1H | H-4 |

| ~6.0 | Broad Singlet | 2H | -NH₂ at C-6 |

| ~5.5 | Broad Singlet | 2H | -NH₂ at C-5 |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the free induction decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.

Caption: Structure of this compound with carbon assignments for ¹³C NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. [2]The frequencies of these vibrations are characteristic of specific functional groups. [3][4] Predicted IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (N-H), nitrile (C≡N), and aromatic (C=C, C=N) functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3300 | N-H stretch | Primary amine (-NH₂) |

| 2230-2210 | C≡N stretch | Nitrile |

| 1650-1550 | C=C and C=N stretch | Aromatic ring |

| 1640-1560 | N-H bend | Primary amine (-NH₂) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Caption: Workflow for IR spectroscopy using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. [5]Electron ionization (EI) is a common method that often leads to fragmentation of the molecule, providing structural information.

Predicted Mass Spectrum (EI): The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (134.14). [1]Common fragmentation pathways may include the loss of small, stable molecules.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 134 | Molecular ion (M⁺) |

| 107 | [M - HCN]⁺ |

| 118 | [M - NH₂]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV for EI).

-

Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

UV-Vis Spectroscopy: Probing Electronic Transitions

Principle: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. [6]The wavelength of maximum absorbance (λₘₐₓ) is characteristic of the electronic structure of the molecule.

Predicted UV-Vis Spectrum (in Ethanol): As a heteroaromatic compound with extensive conjugation and auxochromic amino groups, this compound is expected to exhibit strong absorption in the UV region due to π → π* transitions.

Table 5: Predicted UV-Vis Absorption Data for this compound

| λₘₐₓ (nm) | Solvent | Electronic Transition |

| ~250-280 | Ethanol | π → π |

| ~320-360 | Ethanol | π → π |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as ethanol.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm. [7]4. Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Caption: Electronic transition in UV-Vis spectroscopy.

Conclusion

The comprehensive spectroscopic characterization of this compound using ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a powerful toolkit for its unambiguous identification and purity assessment. The predicted data and outlined protocols in this guide offer researchers and drug development professionals a solid foundation for the analysis of this important chemical entity, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

ResearchGate. (n.d.). IR spectra of compounds: (a) 5b, (b) 5d, (c) 6 and (d) 7a, in the solid state (KBr). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental UV-Vis spectrum of 5,6-DMI. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... Retrieved from [Link]

-

National Institute of Technology, Rourkela. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). UV/Vis Database User's Guide. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0053677). Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. Retrieved from [Link]

-

ResearchGate. (n.d.). summary Of Tandem mass specTra daTa fOr selecTed iOn aT m/z 766.6 a ,.... Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

UCLA. (n.d.). IR Chart. Retrieved from [Link]

-

PubMed. (2008). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Retrieved from [Link]

-

Nature. (n.d.). Top-down mass spectrometry of native proteoforms and their complexes: A community study. Retrieved from [Link]

-

PubMed Central. (n.d.). DIAmeter: matching peptides to data-independent acquisition mass spectrometry data. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

-

YouTube. (2020). UV-Visible Absorption Spectroscopy. Retrieved from [Link]

-

PubMed. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Synthesis and Determination of Configuration of Potential Antimicrobial 5,6-Dihydroxyisobenzofuranones. Retrieved from [Link]

-

PLOS One. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). Retrieved from [Link]

-

Awuah Lab. (2022). Synthesis and characterization of d5‐barbarin for use in barbarin‐related research. Retrieved from [Link]

Sources

- 1. This compound | 107238-27-7 | HEA23827 [biosynth.com]

- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Top-down mass spectrometry of native proteoforms and their complexes: A community study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

5,6-Diaminonicotinonitrile: A Versatile Scaffold for Advanced Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of biologically active molecules incorporating these structural motifs. Among the myriad of building blocks available for their synthesis, 5,6-diaminonicotinonitrile stands out as a particularly potent and versatile precursor. Its unique arrangement of a pyridine ring, an ortho-diamine functionality, and an activating nitrile group provides a powerful platform for the construction of diverse fused heterocyclic systems. This guide offers a comprehensive exploration of this compound as a strategic starting material, detailing its synthesis, key cyclocondensation reactions, and the profound medicinal relevance of the resulting scaffolds, such as pteridines and pyrido[2,3-d]pyrimidines. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in the fields of organic synthesis and drug discovery.

Introduction: The Strategic Value of a Pre-functionalized Core

The quest for novel therapeutic agents is intrinsically linked to the synthesis of complex molecular architectures. Fused heterocyclic systems, such as purines, pteridines, and their analogs, are of paramount importance, serving as crucial components in nucleic acids, enzyme cofactors, and a multitude of approved drugs.[1][2] The pyrido[2,3-d]pyrimidine core, for instance, is an emerging scaffold with a wide spectrum of activities, including antitumor, antibacterial, and anti-inflammatory properties.[3][4][5][6]

The efficiency of synthesizing such libraries of compounds often hinges on the selection of a "privileged" starting material. This compound (3-cyano-5,6-diaminopyridine) is an exemplary building block, offering a convergence of reactive sites that can be selectively addressed to build molecular complexity in a controlled manner. The ortho-diamines are poised for cyclization, the pyridine nitrogen influences the electronic properties of the ring, and the nitrile group can serve as a synthetic handle or participate directly in ring-forming reactions.

This guide will illuminate the primary synthetic pathways branching from this key intermediate, providing both the conceptual framework and practical methodologies for its application.

The Building Block: Properties and Synthesis

Before its application in complex syntheses, a thorough understanding of the starting material is essential.

Physicochemical Data

A summary of the key properties of this compound is presented below for easy reference.

| Property | Value | Reference |

| CAS Number | 107238-27-7 | [7] |

| Molecular Formula | C₆H₆N₄ | N/A |

| Molecular Weight | 134.14 g/mol | N/A |

| Appearance | Off-white to yellow crystalline solid | N/A |

| Purity | Typically ≥98% | [7] |

Synthesis of the Core Scaffold

The preparation of ortho-diamino heterocycles often involves the reduction of an ortho-nitroamino precursor. A common and effective route to a related core, methyl 5,6-diaminonicotinate, involves the catalytic hydrogenation of its 5-nitro-6-amino analog using palladium on carbon (Pd/C).[8] This well-established transformation is highly efficient and clean, making it suitable for producing the diamino-scaffold required for subsequent reactions.

Caption: General workflow for diamine synthesis via nitro group reduction.

This method, by analogy, provides a reliable pathway to this compound from the corresponding 6-amino-5-nitronicotinonitrile, highlighting a key strategy in heterocyclic chemistry: the late-stage reduction to unmask a highly reactive functionality.

Key Application: Synthesis of Fused Pyridine Heterocycles

The synthetic utility of this compound is most profoundly demonstrated in cyclocondensation reactions, where the two adjacent amino groups react with a two-carbon electrophile to form a new six-membered ring.

Pteridine and Pteridine Analog Synthesis

The fusion of a pyrimidine and a pyrazine ring creates the pteridine core, a scaffold found in vital cofactors like folic acid and biopterin, and in drugs such as Methotrexate.[1][9][10] Pteridine derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][11]

The most direct route to this scaffold from an ortho-diamine is the cyclocondensation with a 1,2-dicarbonyl compound . This reaction proceeds via a double condensation, forming two imine bonds to yield the fused pyrazine ring.

Caption: General pathway for pteridine analog synthesis.

Protocol 1: Synthesis of Acenaphtho[1,2-g]pyrido[2,3-b]pyrazine-8-carbonitrile

This protocol provides a representative example of pteridine synthesis through the condensation of a vicinal diamine and a diketone.[11]

Step-by-Step Methodology:

-

Reactant Preparation: In a suitable round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid with gentle warming.

-

Addition: To the stirred solution, add 1.0 equivalent of acenaphthenequinone.

-

Reaction: Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality Note: Acetic acid serves as both a solvent and a mild acid catalyst, promoting the condensation by protonating the carbonyl oxygens, making them more electrophilic. Refluxing provides the necessary activation energy for the double condensation and subsequent dehydration.

-

-

Workup: After completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with water, then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water if necessary.

Data Presentation: Examples of Pteridine Synthesis

The versatility of this reaction is shown by the variety of dicarbonyl compounds that can be employed.

| 1,2-Dicarbonyl Compound | Resulting Heterocycle Core | Typical Yield Range |

| Glyoxal | Pyrido[2,3-b]pyrazine | Moderate-Good |

| Biacetyl (2,3-Butanedione) | 6,7-Dimethylpyrido[2,3-b]pyrazine | Good-Excellent |

| Benzil | 6,7-Diphenylpyrido[2,3-b]pyrazine | Good-Excellent |

| Acenaphthenequinone | Acenaphtho[1,2-g]pyrido[2,3-b]pyrazine | Excellent |

Pyrido[2,3-d]pyrimidine Synthesis (Purine Analogs)

Pyrido[2,3-d]pyrimidines are structural analogs of purines and pteridines and are associated with a wide array of biological activities, most notably as kinase inhibitors in anticancer therapy.[4][6][12] Their synthesis from this compound typically involves reaction with a one-carbon electrophile, such as an orthoester or an aldehyde, to construct the fused pyrimidine ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. prepchem.com [prepchem.com]

- 9. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijfmr.com [ijfmr.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Biological activity of 5,6-Diaminonicotinonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of 5,6-Diaminonicotinonitrile Derivatives

Abstract

The this compound core, a substituted diaminopyridine, represents a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and hydrogen bonding capabilities make it an ideal starting point for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. We delve into their prominent roles as anticancer agents, particularly as kinase inhibitors, as well as their emerging applications as antimicrobial and antiviral agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough analysis of structure-activity relationships to guide future discovery efforts.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound molecule is characterized by a pyridine ring substituted with two adjacent amino groups at positions 5 and 6, and a nitrile group at position 3. This specific arrangement of functional groups imparts several advantageous properties for drug design:

-

Hydrogen Bonding: The two amino groups provide multiple hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzyme active sites.

-

Versatile Synthetic Handle: The adjacent amino groups are highly reactive and serve as ideal nucleophiles for cyclocondensation reactions, enabling the construction of various fused heterocyclic systems like pteridines and pyrrolopyrimidines.[1]

-

Planarity and Aromaticity: The core structure is planar, allowing for effective π-π stacking interactions with aromatic residues in protein binding pockets.

-

Modulation of Physicochemical Properties: The nitrile group and the pyridine nitrogen can be modified to fine-tune the molecule's electronics, solubility, and metabolic stability.

These features make the this compound scaffold a cornerstone for generating libraries of compounds aimed at various therapeutic targets, most notably protein kinases.

Synthetic Pathways to Fused Heterocyclic Derivatives

The primary utility of this compound in synthesis is as a precursor for building more complex, biologically active molecules. A common and effective strategy involves the cyclocondensation of the diamine with various electrophilic reagents.

General Synthetic Workflow

The synthesis of bioactive derivatives often follows a multi-step process that begins with the construction of the core and proceeds through cyclization and further functionalization. The choice of reactants allows for the creation of diverse libraries for screening.

Caption: Generalized workflow for synthesizing this compound derivatives.

Experimental Protocol: Synthesis of 6-Arylpteridine Derivatives

This protocol describes a representative synthesis of pteridine derivatives from a 5,6-diaminopyrimidine precursor, illustrating a common cyclization strategy.[1]

Objective: To synthesize 6-arylpteridine-2,4(1H,3H)-diones via fusion of 5,6-diaminouracil derivatives with α-bromoacetophenones.

Materials:

-

5,6-diaminouracil derivative (1.0 eq)

-

α-bromoacetophenone derivative (1.1 eq)

-

Dimethylformamide (DMF, catalytic amount)

-

Ethanol

-

Reaction vessel with condenser and magnetic stirrer

Procedure:

-

Reactant Mixture: In a clean, dry round-bottom flask, combine the 5,6-diaminouracil derivative and the appropriate α-bromoacetophenone.

-

Solvent Addition: Add a few drops of DMF. The use of a high-boiling polar aprotic solvent like DMF facilitates the reaction by ensuring the reactants remain in solution at elevated temperatures.

-

Fusion Reaction: Heat the mixture at a temperature of 120-140°C for 10-15 minutes. The short reaction time and minimal solvent usage make this an efficient and environmentally friendly approach.[1]

-

Work-up: After cooling to room temperature, add ethanol to the reaction mixture and stir. The solid product that precipitates is the desired pteridine derivative.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Characterization: Dry the purified product under vacuum. Characterize the compound's structure and purity using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on developing derivatives of diaminopyridines and related scaffolds as anticancer agents. Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of the cell cycle.

Mechanism of Action: Kinase Inhibition

Cyclin-dependent kinases (CDKs) are a family of enzymes that control the progression of the cell cycle.[2] Overexpression or dysregulation of CDKs, such as CDK2, is a hallmark of many cancers, leading to uncontrolled cell division.[2][3] Many this compound derivatives are designed to be ATP-competitive inhibitors. They mimic the adenine portion of ATP, binding to the kinase's active site and preventing the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis.

Caption: ATP-competitive inhibition of a protein kinase by a derivative.

Prominent Derivatives and Structure-Activity Relationships (SAR)

Research has led to the discovery of highly selective CDK2 inhibitors based on scaffolds derived from diaminopyrimidine precursors, such as 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones.[2][3] SAR studies have revealed that modifications at specific positions can dramatically enhance potency and selectivity.

| Derivative Class | Target Kinase(s) | Key SAR Findings | Antiproliferative Activity | Reference |

| Pyrrolo[3,2-b]pyrazines | CDKs | Substitution at the 5 and 7 positions is critical for activity and binding pose in the ATP site. | GI50 values as low as 14 nM against renal cancer cell lines.[4] | [4] |

| Pyrrolo[2,3-d]pyrimidin-6-ones | CDK2 | Scaffold hopping from an initial hit improved selectivity. Deuterium incorporation reduced metabolic degradation. | Submicromolar potency in whole blood assays; >200x selectivity over other CDKs.[2][3] | [2][3] |

| 5-Hydroxybenzothiophenes | Multi-kinase (Clk4, DRAK1, Haspin) | A hydrazide scaffold showed potent multi-target inhibition. | High growth inhibition in U87MG glioblastoma cells (IC50 = 7.2 μM).[5] | [5] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring, converting the yellow MTT to a dark blue formazan product, which can be quantified spectrophotometrically.

Materials:

-

Cancer cell line (e.g., MDA-MB-231, K562)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antiviral Potential

Beyond cancer, nitrogen-containing heterocyclic compounds, including derivatives of nicotinonitrile and nicotinamide, have demonstrated a broad spectrum of antimicrobial and antiviral activities.

Antibacterial and Antifungal Activity

Amidines and nicotinamide derivatives have shown promise as antimicrobial agents.[6][7] Their mechanism of action can be multifaceted. Some amphiphilic derivatives act by disrupting the bacterial membrane integrity, leading to depolarization and increased permeability.[8] This multi-target mechanism may reduce the likelihood of bacteria developing resistance.[8]

| Compound Class | Organism(s) | Activity (MIC) | Potential Mechanism | Reference |

| Monoamidine Analogues | S. aureus, E. coli, P. aeruginosa | MIC values as low as 8 µM.[6] | Membrane disruption.[6] | [6] |

| Amphiphilic Neamine Derivatives | S. aureus (MSSA & MRSA), B. subtilis | Bactericidal effect demonstrated. | Interacts with lipoteichoic acids, enhances membrane depolarization and permeability.[8] | [8] |

| 5-Aminorotic Acid Derivatives | E. coli, S. aureus | Bromacetamido substitutions showed antibacterial properties. | Possible inhibition of dihydroorotase.[9] | [9] |

Antiviral Activity

The structural features of these derivatives also make them suitable candidates for antiviral drug development. For example, certain flavonoid derivatives have been shown to inhibit SARS-CoV-2 by blocking the entry stage of the virus infection, specifically by targeting the spike protein.[10] Other compounds inhibit viral replication by targeting essential viral or host cell enzymes, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis.[11]

| Compound Class | Virus | Activity (IC50) | Mechanism | Reference |

| 5,6-dihydroxyflavone | SARS-CoV-2 | Potent anti-SARS-CoV-2 activity demonstrated. | Interferes with spike-ACE2 interaction, blocking viral entry.[10] | [10] |

| DHODH Inhibitors | Mammarenaviruses (e.g., LCMV) | Inhibition of viral RNA synthesis and progeny production. | Inhibition of host cell DHODH, leading to pyrimidine depletion.[11] | [11] |

| 5-aminolevulinic acid (5-ALA) | SARS-CoV-2 (Wuhan, Alpha variants) | IC50 values of 207 µM (Wuhan) and 104 µM (Alpha).[12] | Inhibition of viral infection in a dose-dependent manner.[12] | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that prevents visible growth of a bacterium.

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 50 µL. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve the final target concentration of 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Conclusion and Future Directions

Derivatives synthesized from the this compound scaffold have unequivocally demonstrated a vast range of biological activities, positioning them as highly valuable assets in drug discovery. Their success as kinase inhibitors in oncology is well-documented, with several candidates showing high potency and selectivity. Furthermore, their emerging roles as antibacterial and antiviral agents highlight the versatility of this chemical core.

Future research should focus on several key areas:

-

Lead Optimization: Further refinement of existing lead compounds to improve pharmacokinetic and pharmacodynamic profiles (e.g., solubility, bioavailability, metabolic stability).

-

Target Deconvolution: For compounds with broad activity, identifying the specific molecular targets is crucial to understanding their mechanism of action and potential off-target effects.

-

Combating Drug Resistance: Designing derivatives that are effective against resistant cancer cell lines or drug-resistant microbial strains is a high-priority area.[2]

-

In Vivo Efficacy: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic potential.

The continued exploration of the chemical space around the this compound core, guided by rational drug design and robust biological evaluation, promises to yield novel therapeutics for a wide array of human diseases.

References

- Synthesis, structure, and biological activity of 2,6-diazido-4-methylnicotinonitrile derivatives. (n.d.). Google AI Search.

-

Hussin, N. H., Lim, J. X., Ramli, M. A., Yeo, W. S., & Chebil, A. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Arabian Journal of Chemistry, 17(5), 105743. [Link]

- Antiviral Action of 5-amino-2-(2-dimethyl-aminoethyl)benzo-[de]-isoquinolin-1,3-dion E. (n.d.). Google AI Search.

-

Lopes, J. F., Van Bambeke, F., & Mingeot-Leclercq, M. P. (2019). Antimicrobial activity of amphiphilic neamine derivatives: Understanding the mechanism of action on Gram-positive bacteria. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(10), 182998. [Link]

-

Cao, Y., Lai, K. M., Zheng, H., Tan, Y. J., & Huang, D. (2024). 5,6-dihydroxyflavone exerts anti-betacoronavirus activity by blocking viral entry to host cells. Journal of Functional Foods, 114, 106067. [Link]

-

Moreno, H., Grande-Pérez, A., Sanclemente, M., Stefan-Lifstroem, C., Öberg, F., & de la Torre, J. C. (2023). Novel Dihydroorotate Dehydrogenase Inhibitors with Potent Interferon-Independent Antiviral Activity against Mammarenaviruses In Vitro. Viruses, 15(11), 2244. [Link]

-

Discovery of 5,7-Dihydro-6 H -pyrrolo[2,3- d ]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Kryštof, V., Cankař, P., Fryšová, I., Slouka, J., & Kontopidis, G. (2006). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 16(17), 4545–4548. [Link]

-

Okamoto, M., Hirasawa, K., Takizawa, H., et al. (2022). Antiviral activity of 5-aminolevulinic acid against variants of severe acute respiratory syndrome coronavirus 2. Journal of Infection and Chemotherapy, 28(4), 586-590. [Link]

-

Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. (2015). Journal of Heterocyclic Chemistry, 52(5), 1495-1499. [Link]

-

Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Barl, N. M., Blaquiere, N., Burkhart, J. L., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Journal of Medicinal Chemistry, 65(20), 13676-13694. [Link]

- New 5,6-Dihydro Pyrimidine Derivatives, Synthesis, Characterization and Antibacterial Activity. (2021). Research Journal of Chemistry and Environment, 25(8), 1-8.

- [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. (1975). Il Farmaco; edizione scientifica, 30(5), 388-402.

-

Antibacterial activity of 5-aminoorotic acid derivatives. (1998). Current Microbiology, 36(4), 245-247. [Link]

-

Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. (2022). Molecules, 27(19), 6537. [Link]

-

In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2. (2022). Molecules, 27(19), 6537. [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). Future Medicinal Chemistry, 16(1), 25-45. [Link]

-

Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. (2007). Bioorganic & Medicinal Chemistry Letters, 17(20), 5674-5677. [Link]

-

Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer. (2024). Chemistry & Biodiversity, 21(4), e202301821. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules, 28(13), 5123. [Link]

-

Exploring the Anticancer Potential of Semisynthetic Derivatives of 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus sp.: An In Silico Approach. (2023). Pharmaceuticals, 16(8), 1123. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(14), 4324. [Link]

-

Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. (2018). Molecules, 23(11), 2847. [Link]

- Derivatives of 5,6-Diphenylpyridazin-3-one: Synthetic Antimitotic Agents Which Interact with Plant and Mammalian Tubulin at a New Drug-binding Site. (1986). Cancer Research, 46(4 Pt 2), 1889-1893.

-

The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(19), 5342-5347. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2023). Molecules, 28(13), 5123. [Link]

-

Multi‐component synthesis of the 1,3‐azaborinine derivative 5 a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2022). Iranian Journal of Pharmaceutical Research, 21(1), e125583. [Link]

-

Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). Bioorganic Chemistry, 128, 106067. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity of amphiphilic neamine derivatives: Understanding the mechanism of action on Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of 5-aminoorotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5,6-dihydroxyflavone exerts anti-betacoronavirus activity by blocking viral entry to host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antiviral activity of 5-aminolevulinic acid against variants of severe acute respiratory syndrome coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Purine Scaffolds from 5,6-Diaminonicotinonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Executive Summary

The purine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including antiviral and anticancer agents.[1][2] The strategic construction of this bicyclic heterocycle is a cornerstone of drug discovery programs. This guide provides an in-depth technical overview of the synthesis and utilization of 5,6-diaminonicotinonitrile, a highly versatile and efficient precursor for constructing substituted purine analogs. We will explore the chemical logic behind the synthesis of this key intermediate and detail the mechanistic principles of its subsequent cyclization into the purine ring system. This document provides field-proven experimental protocols, data interpretation, and visual aids to empower researchers in the synthesis of novel purine derivatives for therapeutic applications.

Introduction: The Strategic Importance of the Purine Nucleus

Purines, heterocyclic aromatic compounds composed of a fused pyrimidine and imidazole ring, are fundamental to life itself as components of nucleic acids (adenine and guanine).[3] Beyond this central biological role, synthetic purine analogs have proven to be exceptionally fruitful in therapeutic development.[4] By modifying the substitution patterns on the purine core, medicinal chemists can modulate interactions with a wide range of biological targets, leading to potent drugs such as 6-mercaptopurine (an anticancer agent) and acyclovir (an antiviral).[1][4]

A predominant and highly effective strategy for constructing the purine ring is the Traube purine synthesis, which classically involves the condensation of a 4,5-diaminopyrimidine with a one-carbon source.[1][5] This guide focuses on a related and powerful approach using a pyridine-based precursor, this compound. The ortho-disposed amino groups provide the necessary nucleophilicity for ring closure, while the nitrile and pyridine ring nitrogen offer opportunities for further functionalization, making it a valuable building block in combinatorial and medicinal chemistry.

Synthesis of the Key Precursor: this compound

The efficient synthesis of the diamine precursor is critical for the overall success of any subsequent purine construction. A reliable and scalable route proceeds through the reduction of an electronically-activated nitro-precursor, methyl 6-amino-5-nitronicotinate. The electron-withdrawing nitro group facilitates its own reduction, and the reaction is typically clean and high-yielding.

A common and highly effective method for this transformation is catalytic hydrogenation. The use of palladium on carbon (Pd/C) as a catalyst in a protic solvent like methanol or ethanol under a hydrogen atmosphere provides a clean reduction of the nitro group to an amine without affecting the nitrile or the pyridine ring.

Diagram: Synthesis of this compound

Sources

- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 2. Synthesis of some novel substituted purine derivatives as potential anticancer, anti-HIV-1 and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

The Unveiling of a Scaffold: An In-depth Technical Guide to the Reaction Mechanism of 5,6-Diaminonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5,6-Diaminonicotinonitrile

This compound, a seemingly unassuming aromatic diamine, stands as a cornerstone in the synthesis of a multitude of heterocyclic compounds, most notably the pyrido[2,3-b]pyrazine scaffold. This core structure is of profound interest in medicinal chemistry and materials science, finding applications in areas ranging from novel therapeutics to organic electronics. Understanding the intricacies of its reaction mechanisms is paramount for the rational design of new synthetic routes, the optimization of reaction conditions, and the targeted synthesis of novel functional molecules. This guide provides a deep dive into the mechanistic underpinnings of this compound's reactivity, offering a blend of theoretical principles and practical experimental guidance.

The Electronic Landscape of this compound: A Prelude to Reactivity

The reactivity of this compound is fundamentally governed by the electronic interplay between the pyridine ring, the two amino groups, and the nitrile functionality. The pyridine ring, being an electron-deficient heterocycle, withdraws electron density from its substituents. Conversely, the amino groups at the C5 and C6 positions are strong electron-donating groups through resonance. This push-pull electronic arrangement results in a nuanced distribution of electron density.

The amino group at the C6 position is ortho to the ring nitrogen, which exerts a significant inductive electron-withdrawing effect, slightly decreasing its nucleophilicity compared to the C5-amino group. The nitrile group at the C3 position is a potent electron-withdrawing group, further influencing the overall electronic character of the molecule. This electronic predisposition dictates the initial sites of interaction with electrophilic reagents.

The Core Reaction: Cyclocondensation with 1,2-Dicarbonyl Compounds

The most characteristic and synthetically valuable reaction of this compound is its cyclocondensation with 1,2-dicarbonyl compounds to form substituted pyrido[2,3-b]pyrazines. This transformation, a variant of the classical Gabriel-Isay condensation, proceeds through a well-defined, multi-step mechanism.

Proposed Reaction Mechanism

The reaction is typically acid-catalyzed and involves a sequence of nucleophilic additions and dehydrations. Let us consider the reaction with a generic 1,2-dicarbonyl compound (R-CO-CO-R').

Step 1: Initial Nucleophilic Attack

The reaction commences with the nucleophilic attack of one of the amino groups of this compound onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. The C5-amino group is generally considered more nucleophilic due to being further from the electron-withdrawing ring nitrogen, and thus is the more likely initiator of the reaction.

Step 2: Formation of the Carbinolamine Intermediate

This initial attack leads to the formation of a tetrahedral carbinolamine intermediate. This intermediate is in equilibrium with the starting materials and its formation is often the rate-determining step.

Step 3: Dehydration to Form the Imine

Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water results in the formation of a Schiff base (imine) intermediate.

Step 4: Intramolecular Cyclization

The second amino group (at C6) then acts as an intramolecular nucleophile, attacking the second carbonyl carbon. This ring-closing step forms a dihydropyrido[2,3-b]pyrazine intermediate.

Step 5: Final Dehydration and Aromatization

A final dehydration step, again facilitated by acid catalysis, removes the remaining hydroxyl group and leads to the formation of the stable, aromatic pyrido[2,3-b]pyrazine ring system.

Visualizing the Pathway: A Mechanistic Diagram

Caption: Proposed mechanism for the acid-catalyzed cyclocondensation of this compound with a 1,2-dicarbonyl compound.

Controlling the Outcome: Factors Influencing Regioselectivity

When an unsymmetrical 1,2-dicarbonyl compound is used, the formation of two constitutional isomers is possible. The regioselectivity of the cyclocondensation is a critical aspect to consider for targeted synthesis. Several factors can influence which isomer is preferentially formed:

-

Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the dicarbonyl compound plays a significant role. The more nucleophilic C5-amino group of the diaminopyridine will preferentially attack the more electrophilic carbonyl carbon.

-

Steric Hindrance: Steric bulk on either the diaminopyridine or the dicarbonyl compound can influence the approach of the nucleophile and favor the formation of the sterically less hindered product.

-

Reaction Conditions: The pH of the reaction medium can affect the protonation state of the amino groups and the carbonyl compound, thereby influencing their relative reactivities. Solvent polarity can also play a role in stabilizing or destabilizing intermediates and transition states.

Experimental Investigation of the Reaction Mechanism

A thorough understanding of the reaction mechanism requires experimental validation. The following protocols outline key experiments for investigating the cyclocondensation of this compound.

Table 1: Representative Reaction Conditions for Pyrido[2,3-b]pyrazine Synthesis

| Diaminopyridine | Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3-Diaminopyridine | Indane-1,2-dione | p-TSA (20 mol%) | Ethanol | Reflux | 9 | 89 | [1][2] |

| 5-Bromo-2,3-diaminopyridine | 4,4'-Dibromobenzil | Acetic Acid | Acetic Acid | Reflux | - | - | [3] |

| 2,3-Diaminopyridine | Benzil | - | Ethanol | Reflux | - | - | [1][2] |

Protocol 1: Synthesis of a Model Pyrido[2,3-b]pyrazine

Objective: To synthesize a representative pyrido[2,3-b]pyrazine derivative from this compound and benzil.

Materials:

-

This compound (1.0 mmol)

-

Benzil (1.0 mmol)

-

Glacial Acetic Acid (10 mL)

-

Ethanol (for recrystallization)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and benzil (1.0 mmol).

-

Add glacial acetic acid (10 mL) to the flask.

-

Heat the reaction mixture to reflux with stirring for 4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure pyrido[2,3-b]pyrazine derivative.

-

Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Spectroscopic Monitoring for Intermediate Identification

Objective: To identify potential reaction intermediates by in-situ spectroscopic analysis.

Methodology:

-

NMR Spectroscopy:

-

Set up the reaction in an NMR tube using a deuterated solvent (e.g., acetic acid-d₄).

-

Acquire ¹H NMR spectra at regular intervals from the start of the reaction.

-

Look for the appearance and disappearance of new signals that do not correspond to the starting materials or the final product. These could represent key intermediates like the imine or the dihydropyridopyrazine.

-

-

Mass Spectrometry:

-

Utilize a mass spectrometer equipped with a soft ionization source (e.g., Electrospray Ionization - ESI) coupled to a reaction monitoring system.

-

Continuously infuse the reaction mixture into the mass spectrometer.

-

Monitor the mass-to-charge ratios of ions corresponding to the expected intermediates (e.g., the protonated imine).

-

Computational Chemistry: A Window into the Transition States

Density Functional Theory (DFT) calculations can provide invaluable insights into the reaction mechanism by modeling the energies of reactants, intermediates, transition states, and products.[1][2][4] Such studies can:

-

Validate the Proposed Mechanism: By calculating the energy profile of the reaction pathway, the feasibility of the proposed steps can be assessed.

-

Predict Regioselectivity: The activation energies for the formation of different regioisomers can be calculated to predict the major product.

-

Elucidate Electronic Effects: The distribution of charges and molecular orbitals in the reactants and intermediates can be visualized to understand the electronic factors driving the reaction.

Visualizing the Experimental Workflow

Caption: A comprehensive workflow for the investigation of the this compound reaction mechanism.

Conclusion: A Versatile Building Block with a Predictable Reactivity

This compound is a powerful synthetic precursor whose reactivity is dominated by the nucleophilic character of its two amino groups. The cyclocondensation reaction with 1,2-dicarbonyl compounds provides a reliable and versatile route to the medicinally important pyrido[2,3-b]pyrazine scaffold. A thorough understanding of the underlying reaction mechanism, as detailed in this guide, empowers chemists to predict and control the outcomes of these reactions, paving the way for the efficient synthesis of novel and complex heterocyclic molecules with tailored properties. The synergy of experimental investigation and computational modeling will continue to be instrumental in further unraveling the subtleties of its reactivity and expanding its synthetic utility.

References

-

Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 2023. [1][2]

-

Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 2024.

-

Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health, 2023. [1][2]

-

The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. Journal of Heterocyclic Chemistry, 1977.

-

The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. Wiley Online Library, 1977.

-

Photo-oxidation of methanol in complexes with pyrido[2,3-b]pyrazine: a nonadiabatic molecular dynamics study. Physical Chemistry Chemical Physics, 2021.

-

Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. Scientific Reports, 2023.

-

Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate, 2025.

-

Determination of Mechanism in Chemistry. College of Saint Benedict & Saint John's University.

-

Isolation and Trapping of Intermediate / Methods for trapping of Intermediates. YouTube, 2021.

-

Trapping of an intermediate in the reaction catalyzed by flavin-dependent thymidylate synthase (FDTS). National Institutes of Health, 2011.

-

Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Journal of Materials Chemistry C, 2022.

-

Cyclocondensation reaction of heterocyclic carbonyl compounds. Part XIII: synthesis and cytotoxic activity of some 3,7-diaryl-5-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][1][5][6]triazines. European Journal of Medicinal Chemistry, 2009.

-

1,3-Diketones. Synthesis and properties. ResearchGate, 2013.

-

Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles. Molecules, 2021.

-

Oxidative cyclocondensation of cyclic thio-and selenoureas. 5. 2-Thioxothieno-and 2-thioxopyrido[2,3-d]pyrimidin-4-ones. ResearchGate, 1993.

Sources

- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Deciphering reaction mechanism with intermediate trapping | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. sci-hub.ru [sci-hub.ru]

- 6. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 5,6-Diaminonicotinonitrile in Common Organic Solvents

Abstract

5,6-Diaminonicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel heterocyclic compounds. A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and screening protocols. This technical guide addresses the conspicuous absence of published quantitative solubility data for this compound. In lieu of reporting established values, this document provides a framework for researchers to predict, determine, and apply the solubility characteristics of this compound. It combines a theoretical analysis of the molecule's physicochemical properties with a detailed, field-proven experimental protocol for accurate solubility determination, empowering scientists to generate the critical data required for their research and development endeavors.

Theoretical Analysis of Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of this compound provides clear indicators for predicting its solubility behavior.

1.1 Molecular Structure and Physicochemical Properties

The structure of this compound features several key functional groups that dictate its polarity and hydrogen-bonding capabilities:

-

Pyridine Ring: The core is a nitrogen-containing aromatic heterocycle. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor.[1] The aromatic ring itself is relatively nonpolar but can participate in π-π stacking interactions.

-

Amino Groups (-NH₂): The two primary amino groups at the 5- and 6-positions are highly polar and are potent hydrogen bond donors.[2][3] The presence of two such groups significantly increases the molecule's capacity for strong intermolecular interactions with polar solvents.

-

Nitrile Group (-C≡N): The cyano group is strongly polar and contains a lone pair on the nitrogen, making it an effective hydrogen bond acceptor.

Collectively, these features render this compound a highly polar molecule with extensive hydrogen bonding capabilities, possessing multiple donor and acceptor sites.[4][5]

1.2 Predicted Solubility in Common Organic Solvents

Based on the analysis of its structure, the following solubility trends can be predicted:

-

High Solubility Predicted in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are expected to be excellent solvents. Both are highly polar and are strong hydrogen bond acceptors, capable of effectively solvating the amino groups of the solute. Their aprotic nature prevents them from competing as hydrogen bond donors, allowing for strong solute-solvent interactions.

-

Moderate to Good Solubility Predicted in Polar Protic Solvents: Solvents such as methanol, ethanol, and water are also expected to be effective. As polar protic solvents, they can act as both hydrogen bond donors and acceptors.[2] While they will readily solvate the molecule, their own strong solvent-solvent hydrogen bonding networks must be overcome, which may result in slightly lower solubility compared to polar aprotic solvents. Smaller amines are generally quite soluble in water and alcohols.[6]

-

Low to Insoluble Predicted in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether lack the polarity and hydrogen bonding ability to overcome the strong solute-solute interactions (crystal lattice energy) of this compound. Consequently, the compound is predicted to be poorly soluble or insoluble in these solvents.

Quantitative Solubility Data

As of the publication of this guide, specific quantitative solubility data for this compound is not widely available in the literature. The following table is provided as a template for researchers to populate with their own experimentally determined values using the protocol outlined in Section 3.0.

| Solvent | Solvent Type | Predicted Solubility | Experimental Value (mg/mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To Be Determined (TBD) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | TBD |

| Methanol (MeOH) | Polar Protic | Moderate to High | TBD |

| Ethanol (EtOH) | Polar Protic | Moderate | TBD |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | TBD |

| Acetone | Polar Aprotic | Moderate to Low | TBD |

| Tetrahydrofuran (THF) | Polar Aprotic | Low | TBD |

| Dichloromethane (DCM) | Slightly Polar | Low | TBD |

| Toluene | Nonpolar | Insoluble | TBD |